molecular formula C22H22Cl2N5O2.HO4S<br>C22H23Cl2N5O6S B13762585 1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate CAS No. 70660-58-1

1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate

Cat. No.: B13762585
CAS No.: 70660-58-1
M. Wt: 556.4 g/mol
InChI Key: CETWZRFHWSAAFL-UHFFFAOYSA-M
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Description

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium hydrogen sulfate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyridinium ring, an azo group, and a nitrophenyl moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium hydrogen sulfate involves multiple steps, including the formation of the azo linkage and the introduction of the pyridinium group. The general synthetic route can be summarized as follows:

    Formation of the Azo Compound: The initial step involves the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with m-toluidine to form the azo compound.

    Alkylation: The azo compound is then alkylated with 2-chloroethylamine to introduce the ethylamino group.

    Quaternization: The final step involves the quaternization of the ethylamino group with pyridine to form the pyridinium salt.

    Sulfonation: The pyridinium salt is then treated with sulfuric acid to obtain the hydrogen sulfate salt.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and sulfonic acid derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium hydrogen sulfate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium hydrogen sulfate involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium hydrogen sulfate can be compared with other similar compounds, such as:

    1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium acetate: This compound has a similar structure but differs in the counterion, which can affect its solubility and reactivity.

    N-(2-chloroethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]-N-ethyl-m-toluidine: This compound has a similar azo linkage and nitrophenyl moiety but differs in the alkylation pattern, leading to different chemical and biological properties.

Properties

CAS No.

70660-58-1

Molecular Formula

C22H22Cl2N5O2.HO4S
C22H23Cl2N5O6S

Molecular Weight

556.4 g/mol

IUPAC Name

4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate

InChI

InChI=1S/C22H22Cl2N5O2.H2O4S/c1-3-28(12-11-27-9-5-4-6-10-27)17-7-8-21(16(2)13-17)25-26-22-19(23)14-18(29(30)31)15-20(22)24;1-5(2,3)4/h4-10,13-15H,3,11-12H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

CETWZRFHWSAAFL-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)C.OS(=O)(=O)[O-]

Origin of Product

United States

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